4-Iodo-3-nitrobenzamide

Catalog No.
S548575
CAS No.
160003-66-7
M.F
C7H5IN2O3
M. Wt
292.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3-nitrobenzamide

CAS Number

160003-66-7

Product Name

4-Iodo-3-nitrobenzamide

IUPAC Name

4-iodo-3-nitrobenzamide

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

BSI-201; BSI201; BSI 201; NSC746045; NSC-746045; NSC 746045; ND-71677; NIBA; INO-2BA; SAR-240550; Iniparib

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Description

The exact mass of the compound Iniparib is 291.93449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Vascular Endothelial Growth Factor (VEGF) Pathway

One of the primary mechanisms of Iniparib is the inhibition of the VEGF pathway. VEGF is a signaling molecule that promotes the development of new blood vessels (angiogenesis) which tumors require for growth and metastasis. Iniparib blocks the activity of proteins involved in the VEGF pathway, such as VEGFR kinases, thereby hindering tumor blood supply and potentially limiting its growth [].

Targeting Poly (ADP-ribose) Polymerase (PARP)

Iniparib also possesses PARP inhibitory activity. PARP is an enzyme involved in DNA repair mechanisms. By inhibiting PARP, Iniparib can increase DNA damage within cancer cells, leading to cell death, particularly in tumors with deficiencies in other DNA repair pathways [].

Preclinical and Clinical Studies

Iniparib has been investigated in preclinical studies using cancer cell lines and animal models. These studies have shown promise in inhibiting tumor growth and improving survival in various cancers, including ovarian, breast, and prostate cancer [, ].

4-Iodo-3-nitrobenzamide, also known as Iniparib, is an organohalogen compound characterized by the presence of iodine and nitro groups on a benzamide structure. Its molecular formula is C₇H₅IN₂O₃. This compound has garnered attention due to its role as a potential chemotherapeutic agent, particularly in the treatment of breast cancer .

The reactivity of 4-iodo-3-nitrobenzamide is influenced by its functional groups. The iodo group enhances nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group at the ortho position. This unique arrangement allows for efficient synthesis and transformation into other derivatives . The compound can undergo reduction to form 4-iodo-3-nitrosobenzamide and subsequently to 4-iodo-3-aminobenzamide, which are also biologically active .

4-Iodo-3-nitrobenzamide exhibits significant cytotoxic properties against various tumor cells. Its mechanism of action involves the reduction of the nitro group to a nitroso derivative within tumor cells, leading to selective apoptosis of malignant cells. This process is enhanced by the presence of glutathione and correlates with the inactivation of poly(ADP-ribose) polymerase, a key enzyme in DNA repair pathways . Importantly, studies have shown that it does not exhibit toxicity at therapeutic doses in animal models .

The synthesis of 4-iodo-3-nitrobenzamide typically involves the following steps:

  • Formation of Methyl Ester: 4-Iodo-3-nitrobenzoic acid is first converted into its methyl ester.
  • Amidation: The methyl ester is then treated with ammonia gas in a suitable solvent (commonly methanol) to yield 4-iodo-3-nitrobenzamide.
  • Crystallization: The final product is purified through crystallization methods that avoid toxic solvents like acetonitrile, achieving high purity levels (>99%) .

4-Iodo-3-nitrobenzamide has primarily been investigated for its potential as an anticancer agent. It is currently undergoing clinical trials for the treatment of breast cancer and may be used in combination with other chemotherapeutic agents like irinotecan . Additionally, its unique mechanism makes it a candidate for further research in targeted cancer therapies.

Interaction studies have shown that 4-iodo-3-nitrobenzamide can effectively interact with cellular components such as glutathione, leading to the formation of reactive intermediates that contribute to its cytotoxic effects. These interactions are crucial for understanding how this compound can selectively target tumor cells while sparing normal tissues .

Several compounds share structural similarities with 4-iodo-3-nitrobenzamide, including:

Compound NameStructure FeaturesUnique Properties
4-NitrobenzamideNitro group on benzamideLacks iodine; less potent against tumors
4-Iodo-2-nitroanilineIodo and nitro groups on anilineDifferent amine structure; varied reactivity
3-Iodo-4-nitrobenzoic acidIodo and nitro groups on benzoic acidDifferent positioning of functional groups
4-Bromo-3-nitrobenzamideBromo instead of iodoGenerally less effective than iodinated analogs

The uniqueness of 4-iodo-3-nitrobenzamide lies in its specific combination of iodine and nitro groups that enhance its biological activity and therapeutic potential against cancer cells compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.93449 g/mol

Monoisotopic Mass

291.93449 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ZWI7KHK8F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, iniparib appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP1 [HSA:142] [KO:K24070]

Pictograms

Irritant

Irritant

Other CAS

160003-66-7

Wikipedia

Iniparib

Dates

Modify: 2023-08-15
1: Pal SK, Childs BH, Pegram M. Triple negative breast cancer: unmet medical needs. Breast Cancer Res Treat. 2010 Dec 15. [Epub ahead of print] PubMed PMID: 21161370.
2: Liang H, Tan AR. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer. IDrugs. 2010 Sep;13(9):646-56. Review. PubMed PMID: 20799148.
3: He JX, Yang CH, Miao ZH. Poly(ADP-ribose) polymerase inhibitors as promising cancer therapeutics. Acta Pharmacol Sin. 2010 Sep;31(9):1172-80. Epub 2010 Aug 2. PubMed PMID: 20676117.
4: Maxmen A. Beyond PARP inhibitors: agents in pipelines target DNA repair mechanisms. J Natl Cancer Inst. 2010 Aug 4;102(15):1110-1. Epub 2010 Jul 28. PubMed PMID: 20668266.
5: Hashimoto K, Tamura K. [Breakthrough breast cancer treatment--PARP inhibitor, BRCA, and triple negative breast cancer]. Gan To Kagaku Ryoho. 2010 Jul;37(7):1187-91. Review. Japanese. PubMed PMID: 20647696.
6: Gartner EM, Burger AM, Lorusso PM. Poly(adp-ribose) polymerase inhibitors: a novel drug class with a promising future. Cancer J. 2010 Mar-Apr;16(2):83-90. Review. PubMed PMID: 20404603.
7: Pal SK, Mortimer J. Triple-negative breast cancer: novel therapies and new directions. Maturitas. 2009 Aug 20;63(4):269-74. Epub 2009 Jul 25. Review. PubMed PMID: 19632796.
8: BiPar Sciences presents interim phase 2 results for PARP inhibitor BSI-201 at San Antonio Breast Cancer Symposium. Cancer Biol Ther. 2009 Jan;8(1):2-3. PubMed PMID: 19455741.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.
10: Bauer PI, Mendeleyeva J, Kirsten E, Comstock JA, Hakam A, Buki KG, Kun E. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochem Pharmacol. 2002 Feb 1;63(3):455-62. PubMed PMID: 11853696.
11: Kirsten E, Kun E. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). Int J Mol Med. 2000 Mar;5(3):279-81. PubMed PMID: 10677569.
12: Mendeleyev J, Kirsten E, Hakam A, Buki KG, Kun E. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochem Pharmacol. 1995 Aug 25;50(5):705-14. PubMed PMID: 7669074.
13: Chuang AJ, Killam KF Jr, Chuang RY, Mendeleyev J, Kun E. Comparison of the cytotoxic and antiretroviral effects of 3-nitrosobenzamide and 4-iodo-3-nitrobenzamide. Proc West Pharmacol Soc. 1994;37:117-9. PubMed PMID: 7527151.

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